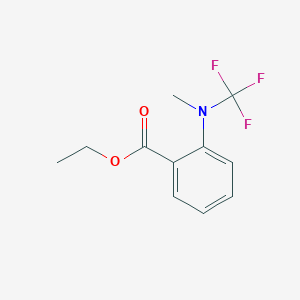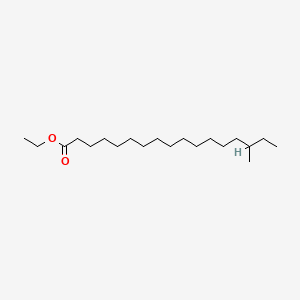
Ethyl 15-methylheptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 15-methylheptadecanoate, also known as 15-methylheptadecanoic acid ethyl ester, is an organic compound with the molecular formula C20H40O2 and a molecular weight of 312.53 g/mol . It is commonly found as a colorless liquid that is insoluble in water but soluble in organic solvents . This compound is often used as an intermediate in chemical synthesis .
Méthodes De Préparation
Ethyl 15-methylheptadecanoate is typically synthesized through an acid-catalyzed esterification reaction between 15-methylheptadecanoic acid and ethanol . The reaction conditions usually involve heating the mixture under reflux with a suitable acid catalyst, such as sulfuric acid, to facilitate the esterification process . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the desired product quality .
Analyse Des Réactions Chimiques
Ethyl 15-methylheptadecanoate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ethyl 15-methylheptadecanoate has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to lipid metabolism and fatty acid biosynthesis.
Industry: It is used in the production of specialty chemicals and as a component in certain formulations.
Mécanisme D'action
The mechanism by which ethyl 15-methylheptadecanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing pathways related to fatty acid synthesis and degradation . The molecular targets and pathways involved can vary based on the context of its use .
Comparaison Avec Des Composés Similaires
Ethyl 15-methylheptadecanoate can be compared with other similar compounds, such as:
Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Heptadecanoic acid: This is the parent acid of this compound and lacks the methyl group at the 15th position.
Ethyl heptadecanoate: This compound is similar but lacks the methyl group at the 15th position.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and applications .
Propriétés
Numéro CAS |
57274-46-1 |
|---|---|
Formule moléculaire |
C20H40O2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
ethyl 15-methylheptadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-19(3)17-15-13-11-9-7-6-8-10-12-14-16-18-20(21)22-5-2/h19H,4-18H2,1-3H3 |
Clé InChI |
XTUIETPOMPQEIS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCCCCCCCCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


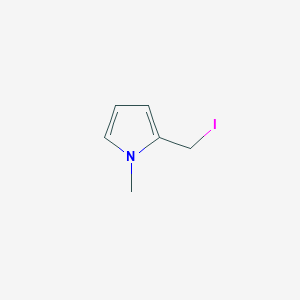
![6-Isopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13951096.png)
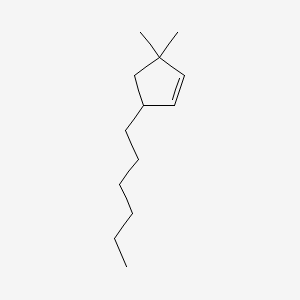
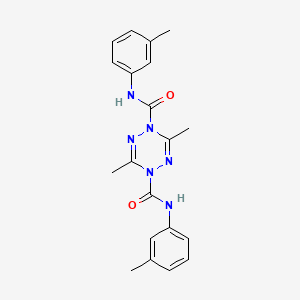
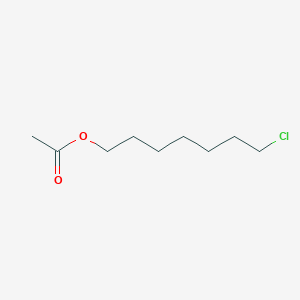
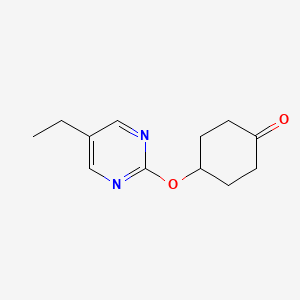
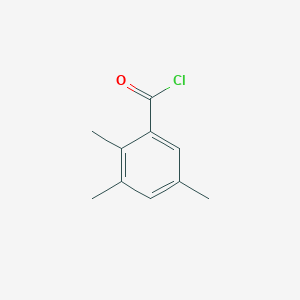
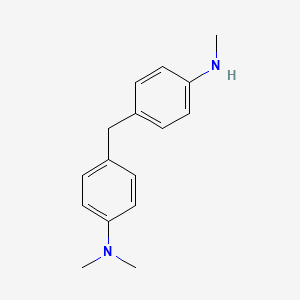
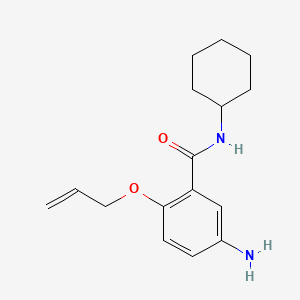
![6H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B13951152.png)
![2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B13951168.png)
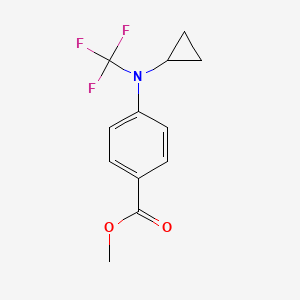
![Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B13951183.png)
